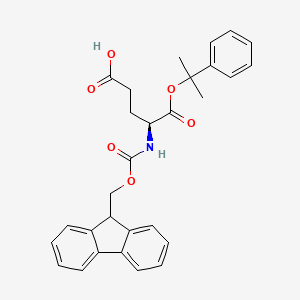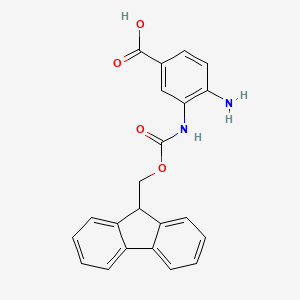
3-Fmoc-4-二氨基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fmoc-4-diaminobenzoic acid is a compound widely used in peptide synthesis, particularly in the preparation of peptide thioesters. It is a derivative of 3,4-diaminobenzoic acid, where the Fmoc (fluorenylmethyloxycarbonyl) group is attached to the amino group. This compound is essential in solid-phase peptide synthesis due to its ability to act as a safety-catch resin, facilitating the preparation of various peptide derivatives .
科学研究应用
3-Fmoc-4-diaminobenzoic acid has numerous applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis to prepare peptide thioesters and other derivatives.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of polymer-peptide conjugates and other functionalized peptides.
作用机制
Target of Action
It’s known that this compound is used in the synthesis of peptides , suggesting that its targets could be proteins or enzymes involved in peptide synthesis or function.
Mode of Action
3-Fmoc-4-diaminobenzoic acid is used in the synthesis of peptides . It’s introduced into resin and after deprotection of the Fmoc group, the 3-amino group is coupled with the next amino acid . This suggests that 3-Fmoc-4-diaminobenzoic acid interacts with its targets by forming bonds with amino acids, thereby facilitating the synthesis of peptides.
Action Environment
The action of 3-Fmoc-4-diaminobenzoic acid can be influenced by various environmental factors. For instance, it’s recommended to store the compound at temperatures between 0 - 8°C .
生化分析
Biochemical Properties
3-Fmoc-4-diaminobenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of cyclic peptides. The compound interacts with various enzymes and proteins during the synthesis process. For instance, it is used as a linker in the synthesis of cyclic peptides via native chemical ligation. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The compound interacts with coupling reagents such as HBTU and HATU, which facilitate the formation of peptide bonds. Additionally, 3-Fmoc-4-diaminobenzoic acid can interact with other amino acids, forming stable peptide bonds that are essential for the synthesis of complex peptides .
Cellular Effects
The effects of 3-Fmoc-4-diaminobenzoic acid on various types of cells and cellular processes are primarily related to its role in peptide synthesis. The compound itself does not directly influence cell signaling pathways, gene expression, or cellular metabolism. The peptides synthesized using 3-Fmoc-4-diaminobenzoic acid can have significant effects on cell function. These peptides can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, cyclic peptides synthesized using 3-Fmoc-4-diaminobenzoic acid can inhibit or activate specific enzymes, leading to changes in cellular processes .
Molecular Mechanism
The molecular mechanism of 3-Fmoc-4-diaminobenzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of 4-diaminobenzoic acid during the synthesis process. Under basic conditions, the Fmoc group is removed, exposing the amino group for peptide bond formation. The compound can form stable peptide bonds with other amino acids, facilitating the synthesis of complex peptides. Additionally, 3-Fmoc-4-diaminobenzoic acid can participate in native chemical ligation, where it acts as a linker to form cyclic peptides. This process involves the formation of a thioester intermediate, which reacts with an amino group to form a peptide bond .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fmoc-4-diaminobenzoic acid can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or high temperatures. In peptide synthesis, the stability of 3-Fmoc-4-diaminobenzoic acid is crucial for the successful formation of peptide bonds. Long-term studies have shown that the compound can maintain its stability and effectiveness in peptide synthesis over extended periods, provided it is stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of 3-Fmoc-4-diaminobenzoic acid in animal models are primarily related to the peptides synthesized using the compound. Different dosages of these peptides can have varying effects on animal physiology. For instance, low doses of cyclic peptides synthesized using 3-Fmoc-4-diaminobenzoic acid may have minimal effects, while higher doses can lead to significant physiological changes. These changes can include alterations in enzyme activity, modulation of cell signaling pathways, and changes in gene expression. High doses of these peptides can also lead to toxic or adverse effects, such as organ damage or immune responses .
Metabolic Pathways
3-Fmoc-4-diaminobenzoic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. For example, coupling reagents such as HBTU and HATU are used to activate the carboxyl group of amino acids, allowing them to react with the amino group of 3-Fmoc-4-diaminobenzoic acid. This interaction is essential for the formation of stable peptide bonds. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in peptide synthesis .
Transport and Distribution
The transport and distribution of 3-Fmoc-4-diaminobenzoic acid within cells and tissues are primarily related to its role in peptide synthesis. The compound is transported into cells via specific transporters or binding proteins. Once inside the cell, 3-Fmoc-4-diaminobenzoic acid can localize to specific compartments, such as the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs. The compound’s distribution within the cell can influence its effectiveness in peptide synthesis, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 3-Fmoc-4-diaminobenzoic acid is crucial for its activity and function in peptide synthesis. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3-Fmoc-4-diaminobenzoic acid may be localized to the endoplasmic reticulum, where it participates in the synthesis of membrane-bound or secreted peptides. The compound’s localization can also affect its interactions with other biomolecules, such as enzymes and transporters, which are essential for peptide synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fmoc-4-diaminobenzoic acid typically involves a one-step method where free diaminobenzoic acid is coupled with Fmoc-amino acids. This method yields pure products in 40-94% without any purification steps other than precipitation . The reaction conditions are mild, and the process is efficient, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of 3-Fmoc-4-diaminobenzoic acid follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and efficient coupling reagents has streamlined the process, ensuring high yield and purity .
化学反应分析
Types of Reactions
3-Fmoc-4-diaminobenzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoxalines and benzimidazoles.
Reduction: Reduction of nitro groups to amines.
Substitution: Coupling with amino acids to form peptide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For cyclocondensations to form quinoxalines and benzimidazoles.
Reducing agents: For the reduction of nitro groups.
Coupling reagents: Such as HBTU and DIC for peptide bond formation.
Major Products
The major products formed from these reactions include:
Peptide thioesters: Used in native chemical ligation.
Quinoxalines and benzimidazoles: Formed through cyclocondensations.
相似化合物的比较
Similar Compounds
3,4-Diaminobenzoic acid: The parent compound, used in similar applications but lacks the Fmoc protection.
Fmoc-amino acids: Used in peptide synthesis but do not have the dual functionality of 3-Fmoc-4-diaminobenzoic acid.
Uniqueness
3-Fmoc-4-diaminobenzoic acid is unique due to its dual functionality, combining the protective Fmoc group with the reactive diaminobenzoic acid. This makes it highly versatile and efficient in peptide synthesis, particularly in the preparation of peptide thioesters .
属性
IUPAC Name |
4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12,23H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLZBKSOHQLVRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
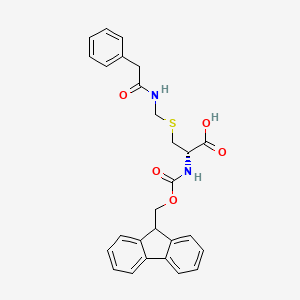
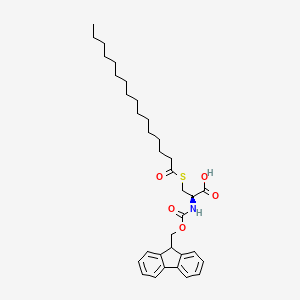

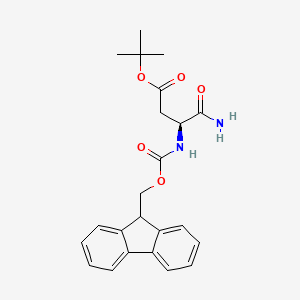
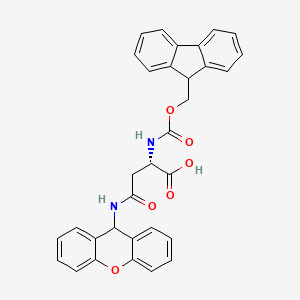
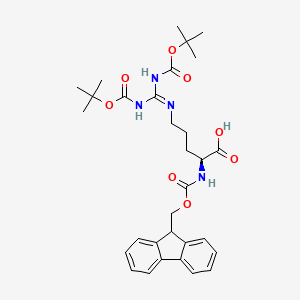
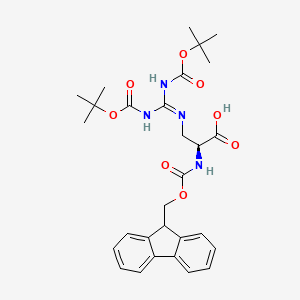
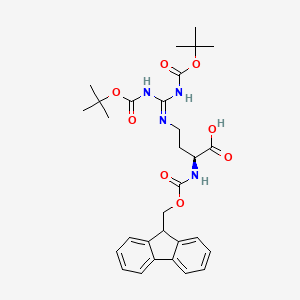
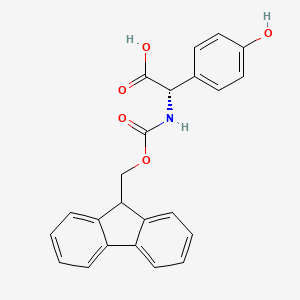
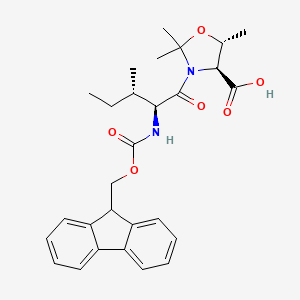
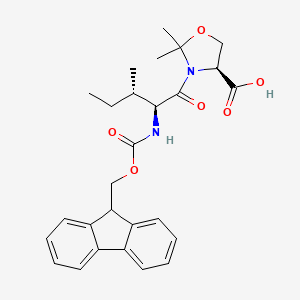
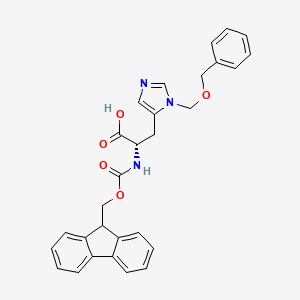
![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)
